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Compound of Interest

Compound Name: 2-Chloro-5-(hydroxymethyl)phenol

CAS No.: 1261598-26-8

Cat. No.: B1429075 Get Quote

Introduction & Chemical Context
2-Chloro-5-(hydroxymethyl)phenol is a bifunctional intermediate often encountered in the

synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1] Structurally, it

possesses an ionizable phenolic hydroxyl group (

) and a neutral primary benzylic alcohol.[1]

Why Quantification Matters:

Process Control: It serves as a critical quality attribute (CQA) in monitoring the chlorination

or reduction steps of precursor molecules.[1]

Impurity Profiling: As a benzyl alcohol derivative, it carries potential reactivity that may lead

to the formation of genotoxic alkylating agents (e.g., if reacted with halides), necessitating

trace-level quantification.[1]

Physicochemical Profile & Method Strategy
Understanding the molecule is the first step to successful separation.[1]
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Property Value (Est.) Analytical Implication

LogP 1.4 – 1.7

Moderately polar.[1] Retains

well on C18 but requires low

organic start.[1]

pKa (Phenol) ~8.5

Critical: Mobile phase pH must

be < 6.5 (ideally < 3.[1]0) to

keep the phenol protonated

and prevent peak

tailing/retention shifts.[1]

UV Max ~280 nm

Phenolic absorption band;

suitable for standard UV

detection.[1]

Solubility High in MeOH/ACN

Diluents should match the

mobile phase organic ratio to

prevent peak distortion.[1]

Protocol A: HPLC-UV (Routine Assay & Purity)
Scope: Quality control of raw materials, reaction monitoring, and API assay (>0.1% w/w).

Chromatographic Conditions
System: HPLC with Diode Array Detector (DAD) or VWD.

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-

capped C18.[1]

Why: End-capping reduces silanol interactions with the phenolic hydroxyl, sharpening

peak shape.[1]

Mobile Phase A: 0.1% Phosphoric Acid (

) in Water (pH ~2.0).[1][2]

Mobile Phase B: Acetonitrile (HPLC Grade).[1]
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Flow Rate: 1.0 mL/min.[1]

Column Temp: 30°C.

Detection: 280 nm (Reference 360 nm).[1]

Injection Volume: 10 µL.

Gradient Program
Time (min) % Mobile Phase B Event

0.0 10 Initial Hold (Equilibration)

2.0 10
Isocratic hold to elute very

polar salts

12.0 60
Linear Gradient (Elution of

Analyte)

15.0 90 Wash Step

17.0 90 Wash Hold

17.1 10 Re-equilibration

22.0 10 End of Run

Standard Preparation
Stock Solution (1.0 mg/mL): Dissolve 10 mg of reference standard in 10 mL of Methanol.

Working Standard (50 µg/mL): Dilute Stock 1:20 with Mobile Phase A:B (90:10).

Expert Tip: Always match the diluent to the starting gradient conditions to avoid "solvent

effect" peak splitting.[1]

Protocol B: LC-MS/MS (Trace Impurity Analysis)
Scope: Genotoxic impurity screening or bioanalysis in plasma (< 1 ppm).[1]
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Mass Spectrometry Settings
Phenols ionize efficiently in Negative Electrospray Ionization (ESI-) mode.[1]

Source: ESI Negative.[1]

Precursor Ion:m/z 157.0 [M-H]⁻ (for ³⁵Cl isotope).[1]

Confirming Ion:m/z 159.0 [M-H]⁻ (for ³⁷Cl isotope, ~32% abundance).[1]

MRM Transitions:

Quantifier: 157.0

121.0 (Loss of HCl, characteristic of chlorophenols).[1]

Qualifier: 157.0

129.0 (Loss of CO, typical phenol fragmentation).[1]

Chromatographic Conditions (LC-MS Compatible)
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1]

Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

Mobile Phase B: Acetonitrile.[1][4]

Flow Rate: 0.3 mL/min.[1]

Sample Preparation Protocols
Workflow Logic Diagram
The following diagram illustrates the decision matrix for selecting the appropriate sample

preparation method based on the matrix type.
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Sample Matrix

Solid API / Powder

Reaction Mixture

Plasma / Wastewater

Direct Dilution
(MeOH/Water)

Solid Phase Extraction
(Polymeric HLB)

Filter (0.2 µm PTFE) HPLC-UV Analysis

LC-MS/MS Analysis

Click to download full resolution via product page

Caption: Decision tree for sample preparation workflows based on matrix complexity and

sensitivity requirements.

Solid Phase Extraction (SPE) for Complex Matrices
For trace analysis in wastewater or plasma, SPE is required to remove interferences.[1]

Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X), 60 mg/3 mL.[1]

Conditioning: 2 mL Methanol followed by 2 mL Water (pH 2).

Loading: Load sample (acidified to pH 2 with

to ensure phenol is protonated).

Washing: 2 mL 5% Methanol in Water.

Elution: 2 mL 100% Acetonitrile.

Reconstitution: Evaporate to dryness under

and reconstitute in Mobile Phase.

Method Validation Parameters (ICH Q2)
To ensure the method is "Trustworthy," the following criteria must be met during validation:
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Parameter Acceptance Criteria Experimental Note

Specificity
Resolution (

) > 2.0

Verify separation from

precursor (e.g., 3-

chlorophenol) and degradation

products.

Linearity
Range: 80% to 120% of target

concentration.[1]

Accuracy 98.0% – 102.0%
Spike recovery at 3 levels

(Low, Mid, High).[1]

Precision RSD < 2.0%
Repeatability (n=6 injections).

[1]

LOD/LOQ S/N > 3 (LOD), > 10 (LOQ) Critical for impurity methods.

Expert Troubleshooting & Tips
Peak Tailing:

Cause: Interaction between the phenolic -OH and residual silanols on the silica support.[1]

Fix: Ensure Mobile Phase pH is acidic (pH 2-3).[1] If tailing persists, switch to a "Polar

Embedded" column (e.g., Zorbax Bonus-RP) which shields silanols.[1]

Sample Instability:

Cause: Benzyl alcohols can oxidize to aldehydes (benzaldehydes) or acids upon

prolonged exposure to air/light.[1]

Fix: Store stock solutions in amber vials at 4°C. Analyze within 24 hours.

Carryover:

Cause: Chlorinated phenols are "sticky" (lipophilic).[1]

Fix: Use a needle wash of 50:50 ACN:Water with 0.1% Formic Acid.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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